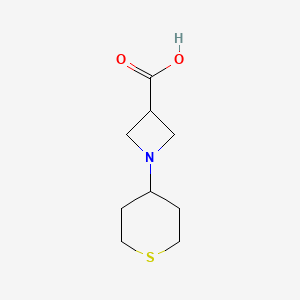

1-(Thian-4-yl)azetidin-3-carbonsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azetidines, including “1-(Thian-4-yl)azetidine-3-carboxylic acid”, has been a topic of interest in recent years . A common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .Chemical Reactions Analysis

Azetidines, including “1-(Thian-4-yl)azetidine-3-carboxylic acid”, are known for their unique reactivity, which is driven by a considerable ring strain . This allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

1-(Thian-4-yl)azetidin-3-carbonsäure: ist aufgrund ihrer strukturellen Einzigartigkeit eine wertvolle Verbindung in der pharmazeutischen Forschung. Sie kann als Baustein für die Synthese neuartiger Therapeutika dienen. Ihre starre Struktur kann zur Herstellung von Medikamenten mit spezifischen räumlichen Konfigurationen genutzt werden, was möglicherweise zu einer höheren Selektivität und Wirksamkeit bei der Zielerfassung biologischer Moleküle führt .

Entwicklung von Agrochemikalien

Im Bereich der Agrochemie kann diese Verbindung zur Entwicklung neuer Pestizide oder Herbizide verwendet werden. Ihr Azetidin-Kern kann so modifiziert werden, dass er mit bestimmten Enzymen oder Rezeptoren in Schädlingen interagiert, was einen gezielten Ansatz zum Schutz von Nutzpflanzen ermöglicht .

Peptidsynthese

Der Azetidinring in This compound macht sie zu einem interessanten Kandidaten für die Peptidsynthese. Er kann konformationelle Einschränkungen in Peptiden einführen, was für die Untersuchung von Struktur-Wirkungsbeziehungen in bioaktiven Peptiden entscheidend ist .

Foldamerforschung

Diese Verbindung hat potentielle Anwendungen in der Foldamerforschung, wo sie zur Konstruktion von Foldameren verwendet werden kann - künstlichen Molekülen, die die Faltungsmuster natürlicher Makromoleküle imitieren. Ihre Fähigkeit, bestimmte Faltungen zu induzieren, kann zum Verständnis der Proteinfaltung und zur Entwicklung neuartiger biomimetischer Strukturen beitragen .

Chemische Hybridisierung

This compound: kann als chemischer Hybridisierungsmittel fungieren. Sie kann zur Herstellung von Hybriden verschiedener chemischer Familien verwendet werden, was möglicherweise zu Verbindungen mit einzigartigen Eigenschaften und Anwendungen führt .

Gezielter Proteinabbau

Die starre Struktur der Verbindung macht sie als Linker bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs) geeignet. PROTACs sind eine neue Klasse von Medikamenten, die Proteine zum Abbau zielen, und diese Verbindung könnte dazu beitragen, stabilere und effektivere PROTAC-Moleküle zu schaffen .

Synthese von Oxadiazolen

Sie kann zur Synthese von Oxadiazolen verwendet werden, die heterocyclische Verbindungen mit verschiedenen pharmakologischen Aktivitäten sind. Die gespannte Natur des Azetidinrings kann die Bildung von Oxadiazolen in guten Ausbeuten erleichtern .

Referenzstandards für Tests

Schließlich kann This compound als Referenzstandard in pharmazeutischen Tests verwendet werden. Hochwertige Referenzstandards sind unerlässlich, um die Genauigkeit und Zuverlässigkeit analytischer Methoden in der Medikamentenentwicklung zu gewährleisten .

Zukünftige Richtungen

Azetidines, including “1-(Thian-4-yl)azetidine-3-carboxylic acid”, have attracted major attention in organic synthesis . They are used in drug discovery, polymerization, and as chiral templates . Future research will likely focus on new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Wirkmechanismus

Target of Action

Azetidine derivatives are often used in the synthesis of pharmaceuticals due to their ability to form stable ring structures and bind to various biological targets .

Mode of Action

Without specific information on “1-(Thian-4-yl)azetidine-3-carboxylic acid”, it’s difficult to describe its exact mode of action. Azetidine derivatives often act by binding to their target and modulating its function .

Biochemical Pathways

Azetidine derivatives can be involved in a wide range of biochemical pathways depending on their specific structure and target .

Biochemische Analyse

Biochemical Properties

1-(Thian-4-yl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic amino acid derivatives . It interacts with various enzymes, proteins, and other biomolecules through its azetidine ring, which is known for its ring strain and reactivity . The compound can undergo aza-Michael addition reactions with NH-heterocycles, leading to the formation of functionalized azetidines . These interactions are crucial for the synthesis of novel bioactive compounds with potential therapeutic applications .

Cellular Effects

1-(Thian-4-yl)azetidine-3-carboxylic acid has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can modulate signaling pathways, leading to changes in gene expression and metabolic activity . For instance, derivatives of azetidine-3-carboxylic acid have demonstrated antibacterial and anticancer properties, indicating their potential impact on cell proliferation and survival .

Molecular Mechanism

At the molecular level, 1-(Thian-4-yl)azetidine-3-carboxylic acid exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The compound’s azetidine ring can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for the compound’s biological activity and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Thian-4-yl)azetidine-3-carboxylic acid can change over time due to its stability and degradation properties . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound can maintain its biological activity over extended periods, although some degradation may occur under certain conditions .

Dosage Effects in Animal Models

The effects of 1-(Thian-4-yl)azetidine-3-carboxylic acid vary with different dosages in animal models . At lower doses, the compound has shown beneficial effects, such as antibacterial and anticancer activity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions . These dosage effects are critical for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

1-(Thian-4-yl)azetidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo ring-opening reactions and other metabolic processes, leading to the formation of metabolites with distinct biological activities . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 1-(Thian-4-yl)azetidine-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of the compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

The subcellular localization of 1-(Thian-4-yl)azetidine-3-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as protein synthesis, degradation, and signal transduction . These subcellular interactions are vital for elucidating the compound’s mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

1-(thian-4-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S/c11-9(12)7-5-10(6-7)8-1-3-13-4-2-8/h7-8H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFKITNGPHHRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

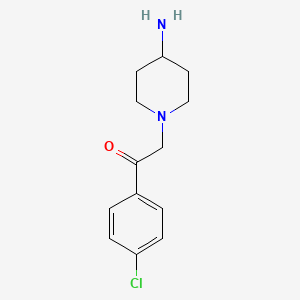

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

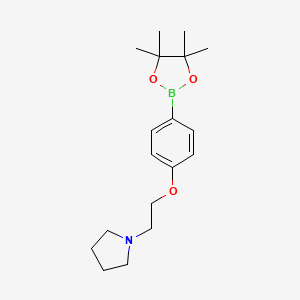

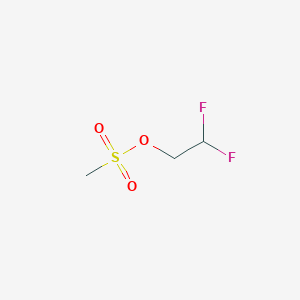

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466388.png)

![1-[7-(1-Benzothiophen-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1466390.png)

![1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466397.png)

![3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1466402.png)

![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466403.png)